2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
The compound 2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide features a triazolo[4,5-d]pyrimidin-7-one core, a bicyclic heteroaromatic system with fused triazole and pyrimidinone rings. Key structural attributes include:
- Position 3: A 3,4-dimethylphenyl group, contributing steric bulk and moderate electron-donating effects.
This structure positions the compound within a class of bioactive molecules targeting enzymes or receptors requiring heterocyclic recognition motifs.
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O3/c1-10-4-5-13(6-11(10)2)25-17-16(21-23-25)18(27)24(9-19-17)8-15(26)20-14-7-12(3)28-22-14/h4-7,9H,8H2,1-3H3,(H,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWSZEIYFLLCFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=NOC(=C4)C)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by the cyclization of appropriate precursors, such as 3,4-dimethylphenylhydrazine and ethyl acetoacetate, under acidic conditions.
Introduction of the Oxazolylacetamide Moiety: The oxazolylacetamide moiety can be introduced through a nucleophilic substitution reaction, where the triazolopyrimidine intermediate reacts with 5-methyl-1,2-oxazole-3-carboxylic acid chloride in the presence of a base like triethylamine.
Final Coupling Step: The final coupling step involves the reaction of the intermediate with acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that compounds similar to 2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide exhibit significant antimicrobial properties. For instance:
- Synthesis and Evaluation : A series of triazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. Some derivatives demonstrated potent activity comparable to standard antibiotics .
- Mechanism of Action : The mechanism through which these compounds exert their antimicrobial effects often involves the inhibition of nucleic acid synthesis or disruption of cell wall integrity .
Anticancer Properties
The anticancer potential of triazole-containing compounds has been extensively studied:
- In Vitro Studies : Compounds with similar structures have been tested against various cancer cell lines. For example, derivatives have shown promising results in inhibiting the growth of breast and colon cancer cells by inducing apoptosis .
- Mechanistic Insights : The anticancer activity is believed to be mediated through the modulation of key signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
Compounds derived from triazoles and oxazoles are also noted for their anti-inflammatory properties:
- Inflammation Models : In animal models of inflammation, similar compounds have been shown to reduce markers of inflammation such as cytokines and prostaglandins .
- Clinical Relevance : These findings suggest that the compound could be beneficial in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of synthesized triazole derivatives demonstrated that specific substitutions on the triazole ring significantly enhanced antimicrobial activity against Pseudomonas aeruginosa and Candida glabrata. The structure-activity relationship (SAR) indicated that the presence of a dimethylphenyl group was crucial for enhancing bioactivity .
Case Study 2: Anticancer Activity
In vitro tests on breast cancer cell lines revealed that certain derivatives exhibited IC50 values in the low micromolar range. The study highlighted the importance of the oxazole moiety in enhancing cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Modulating Gene Expression: Influencing the expression of genes involved in disease pathways, thereby altering cellular functions.
Comparison with Similar Compounds
Structural Analogs with Triazolo[4,5-d]pyrimidinone Cores
Compound from :
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Core: Triazolo[4,5-d]pyrimidinone (identical to the target compound).
- Position 3 : 3-Fluorobenzyl group (electron-withdrawing fluorine vs. dimethylphenyl in the target).
- Position 6 : 1,2,4-Oxadiazole-linked 3,4-dimethoxyphenyl (rigid oxadiazole vs. flexible acetamide-oxazole in the target).
- Key Differences :
Data Table 1 : Core Comparison
Analogs with Alternative Heterocyclic Cores
Compound from :
2-[7-(3,4-Dimethoxyphenyl)-6-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]-N-[3-(trifluoromethoxy)phenyl]acetamide
- Core: Imidazo[1,2-b]pyrazol-2-one (vs. triazolopyrimidinone).
- Substituents :
- 3,4-Dimethoxyphenyl (electron-rich) at position 5.
- Trifluoromethoxyphenylacetamide at position 3 (highly electron-withdrawing).
- Trifluoromethoxy groups () enhance metabolic resistance but reduce solubility compared to the target’s methyloxazole.
Compound from :
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Core: Benzo[b][1,4]oxazin-3-one (non-fused oxazinone).
- Substituents: Amino-pyrimidine and substituted phenyl groups.
- the target’s fused system. Amino groups () increase solubility but may reduce stability under acidic conditions.
Functional Group Analysis
Acetamide Linkers :
- The target compound’s acetamide group offers conformational flexibility and hydrogen-bonding capacity, contrasting with ’s rigid oxadiazole. This flexibility may improve binding to dynamic active sites.
- ’s trifluoromethoxyphenylacetamide introduces strong electron-withdrawing effects, which could alter target selectivity compared to the target’s methyloxazole.
Aromatic Substituents :
- 3,4-Dimethylphenyl (target) : Enhances lipophilicity and steric hindrance, favoring hydrophobic interactions.
- 3-Fluorobenzyl () : Provides electronic modulation (σ-hole effects) and improved metabolic stability.
Recommendations :
- Conduct comparative assays for binding affinity (e.g., kinase inhibition) and ADMET profiling.
- Explore crystal structure analysis (using SHELX-based methods ) to elucidate conformational preferences.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide, and how can reaction conditions be optimized?
- Methodology :
- Start with condensation of triazolo-pyrimidine precursors with acetamide derivatives under reflux in ethanol or DMF, as described for structurally analogous triazolo-pyrimidine systems .
- Optimize reaction time and temperature using Design of Experiments (DoE) to maximize yield and purity. Monitor progress via TLC or HPLC.
- Purify via recrystallization (e.g., aqueous DMF) and validate purity using melting point analysis and NMR spectroscopy .
Q. How can researchers confirm the molecular structure of this compound and resolve ambiguities in spectral data?
- Methodology :
- Use multi-nuclear NMR (¹H, ¹³C, DEPT) to assign proton and carbon environments, focusing on distinguishing oxazole and triazolo-pyrimidine moieties .
- Supplement with high-resolution mass spectrometry (HRMS) for molecular formula confirmation.
- Resolve ambiguities (e.g., tautomerism in triazolo systems) via X-ray crystallography or computational modeling (DFT) .
Q. What are the critical steps in characterizing the solubility and lipophilicity of this compound for preclinical studies?
- Methodology :
- Determine solubility in aqueous buffers (pH 1–7.4) and organic solvents using shake-flask methods.
- Calculate logP/logD values experimentally via octanol-water partitioning or computationally using SwissADME .
- Compare results with reference drugs (e.g., celecoxib) to assess drug-likeness .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic predictions between in silico models and experimental data?
- Methodology :
- Cross-validate SwissADME or ADMET Predictor outputs with in vitro assays (e.g., microsomal stability, Caco-2 permeability) .
- Perform allometric scaling or PBPK modeling to reconcile discrepancies between predicted and observed bioavailability .
- Use machine learning (AI) to refine predictive models by training on structurally related triazolo-pyrimidine derivatives .
Q. What experimental and computational strategies are recommended for elucidating the compound’s reaction mechanism in catalytic or biological systems?
- Methodology :
- Conduct kinetic isotope effect (KIE) studies or trapping experiments to identify intermediates in synthetic or metabolic pathways .
- Use DFT calculations (e.g., Gaussian, COMSOL Multiphysics) to map energy profiles and transition states for key reactions .
- Pair with in vitro enzymatic assays (e.g., cytochrome P450 inhibition) to validate mechanistic hypotheses .
Q. How should researchers design experiments to address discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodology :
- Perform variable-temperature NMR to detect dynamic processes (e.g., rotamers) .
- Use 2D NMR techniques (COSY, NOESY, HSQC) to resolve overlapping signals and confirm connectivity .
- Cross-reference with synthetic analogs or literature data on triazolo-pyrimidine systems to identify substituent-specific effects .
Methodological Notes
- Theoretical Frameworks : Link mechanistic studies to existing theories in heterocyclic chemistry (e.g., Baldwin’s rules for ring formation) or drug-receptor interaction models .
- Advanced Tools : Integrate AI-driven platforms (e.g., COMSOL Multiphysics) for reaction simulation and process automation .
- Validation : Always cross-check computational predictions (e.g., SwissADME) with experimental data to ensure reliability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
